
Ageladine A trifluoroacetate
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Overview
Description
Ageladine A trifluoroacetate is a derivative of Ageladine A, a bromopyrrole alkaloid isolated from the marine sponge Agelas nakamurai. This compound is known for its fluorescent properties and has been studied for its potential biological activities, including matrix metalloproteinase inhibition and antiangiogenic effects .
Preparation Methods
The synthesis of Ageladine A trifluoroacetate involves a two-step process starting with the Pictet-Spengler reaction of histamine and naphthalene-2-carbaldehyde to form a tetrahydropyridine intermediate. This intermediate is then dehydrogenated using activated manganese (IV) oxide to yield the final product . The structure and purity of the synthesized compound are confirmed by NMR spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Ageladine A trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The dehydrogenation step in its synthesis involves oxidation using activated manganese (IV) oxide.
Substitution: The compound can participate in substitution reactions due to the presence of reactive bromopyrrole and imidazole groups.
Common reagents used in these reactions include histamine, naphthalene-2-carbaldehyde, and activated manganese (IV) oxide . The major products formed from these reactions are the intermediate tetrahydropyridine and the final this compound .
Scientific Research Applications
Introduction to Ageladine A Trifluoroacetate
Ageladine A, a bromopyrrole alkaloid derived from marine sponges, has garnered significant attention for its diverse applications in scientific research. Its trifluoroacetate form enhances its solubility and stability, making it suitable for various experimental settings. This article explores the applications of this compound, particularly in biological imaging, cancer research, and as a potential therapeutic agent.
Biological Imaging
This compound has been developed as a pH-sensitive fluorescent dye for live-cell imaging. The compound exhibits fluorescence that varies with pH levels, making it particularly useful for visualizing cellular environments:
- Fluorescence Properties : Ageladine A shows strong fluorescence in acidic conditions (pH 4-8) while remaining non-fluorescent in basic conditions. This property allows researchers to map acidic organelles and cellular compartments effectively .
- Cell Membrane Permeability : The compound's hydrophobic interactions enable it to penetrate cell membranes, allowing for intracellular imaging without significant metabolic degradation .
- Applications in Marine Biology : It has been used to stain various marine organisms, providing insights into their cellular structures and functions .
Cancer Research
Ageladine A has demonstrated promising anticancer properties, particularly through its inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and angiogenesis:
- MMP Inhibition : Studies indicate that Ageladine A inhibits MMP-2 with an IC50 value of 1.7 μM, showcasing its potential as an anti-angiogenic agent . This inhibition is critical in preventing tumor metastasis.
- Kinase Inhibition : Recent findings suggest that Ageladine A also exhibits selective kinase inhibitory activity, which may contribute to its anti-cancer effects. It selectively inhibits kinases such as DYRK1A and DYRK2, indicating its potential as a scaffold for developing new kinase inhibitors .
Neurobiology
The compound has been explored for its effects on neuronal cells:
- Neuronal Imaging : Ageladine A has been utilized to track fast-moving neuronal vesicles, highlighting its utility in neurobiological studies .
- Potential Neuroprotective Effects : Initial studies suggest that derivatives of Ageladine A may have protective effects on neurons, although further research is needed to elucidate these mechanisms.
Synthesis and Derivatives
The synthesis of Ageladine A and its derivatives is of significant interest in organic chemistry:
- Synthetic Pathways : Various synthetic methods have been developed to produce Ageladine A and its derivatives efficiently. These methods often involve key reactions such as Diels-Alder cycloadditions and bromination steps to enhance biological activity .
- Derivatives with Enhanced Activity : Research into modified forms of Ageladine A has yielded compounds with improved potency against specific biological targets, such as tri-brominated derivatives that exhibit increased MMP inhibition compared to the parent compound .
Summary Table of Applications
Application Area | Description | Key Findings/Results |
---|---|---|
Biological Imaging | pH-sensitive fluorescent dye for live-cell imaging | Fluorescence varies with pH; effective for cellular mapping |
Cancer Research | Inhibition of MMPs involved in tumor progression | IC50 = 1.7 μM for MMP-2 inhibition |
Neurobiology | Tracking neuronal vesicles; potential neuroprotective effects | Useful for studying neuronal dynamics |
Synthesis and Derivatives | Development of synthetic pathways for Ageladine A and its derivatives | Enhanced activity observed in tri-brominated derivatives |
Mechanism of Action
The mechanism of action of Ageladine A trifluoroacetate involves its interaction with specific molecular targets and pathways:
Matrix Metalloproteinase Inhibition: Ageladine A inhibits matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components.
Antiangiogenic Activity: The compound exhibits antiangiogenic effects by inhibiting the formation of new blood vessels.
STAT3 Inhibition: A derivative of Ageladine A has been found to inhibit the STAT3 signaling pathway, which is involved in cell survival, proliferation, and differentiation.
Comparison with Similar Compounds
Ageladine A trifluoroacetate can be compared with other similar compounds, such as:
Ageladine A: The parent compound, which also exhibits matrix metalloproteinase inhibitory properties and antiangiogenic activity.
LysoGlow84: A derivative of Ageladine A used for staining lysosomes in biological research.
Compound 25: A derivative of Ageladine A that acts as a STAT3 inhibitor and exhibits potential antitumor effects.
These compounds share similar structural features and biological activities, but this compound is unique due to its specific synthetic route and trifluoroacetate group, which may enhance its stability and fluorescence properties .
Biological Activity
Ageladine A trifluoroacetate is a marine-derived alkaloid primarily isolated from the sponge species Agelas nakamurai. This compound is notable for its unique chemical structure, which includes a dibromopyrrole moiety and an imidazo[4,5-c]pyridine framework. Its biological activities have garnered significant attention, particularly in cancer research and as a fluorescent dye for biological imaging due to its pH-sensitive fluorescence properties.
Chemical Structure
The full chemical name of this compound is 4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine trifluoroacetate. The compound's structural features contribute to its diverse biological activities, making it a subject of various research studies.
Biological Activities
This compound exhibits a range of biological activities, particularly in the following areas:
- Anticancer Activity : Research indicates that this compound has potent anticancer properties. It has been shown to inhibit matrix metalloproteinase-2 (MMP-2), which plays a crucial role in tumor angiogenesis. The compound demonstrated an IC50 value of 1.7 ± 0.2 μM for MMP-2 inhibition, highlighting its effectiveness compared to other derivatives .
- Antiangiogenic Effects : The antiangiogenic potential of Ageladine A has been established through studies showing significant inhibition of cell migration in endothelial cells (BAE cells) at concentrations as low as 25 μg/mL . This property is crucial for preventing tumor growth and metastasis.
- Fluorescent Properties : this compound's pH-sensitive fluorescence makes it an excellent candidate for use as a fluorescent dye in biological imaging applications. This characteristic can be utilized in various biological assays and imaging techniques.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ageladine A | Dibromopyrrole, Imidazo[4,5-c]pyridine | MMP-2 inhibition, antiangiogenic |
Oroidin | Pyrrole and imidazole rings | Antimicrobial properties |
Hymenidin | Similar pyrrole structure | Anticancer activity |
Dispacamide | Pyrrole-based alkaloid | Neuroprotective effects |
LysoGlow84 | Naphthalene derivative | Fluorescent dye for cell imaging |
This compound stands out due to its specific halogenation pattern (dibromination) and potent antiangiogenic effects compared to these similar compounds. Its distinct fluorescence profile further enhances its utility in biological research.
Case Studies and Research Findings
Numerous studies have investigated the mechanisms underlying the biological activities of this compound:
- Inhibition of MMPs : In a study assessing various derivatives of Ageladine A, it was found that only certain modifications maintained or enhanced MMP-2 inhibitory activity. The presence of bromine at specific positions on the pyrrole ring significantly influenced activity levels, with tri-brominated compounds exhibiting superior efficacy .
- Cell Migration Assays : Further experiments demonstrated that Ageladine A effectively reduced cell migration in BAE cells, reinforcing its potential as an antiangiogenic agent. Such findings are critical for understanding how this compound could be developed into therapeutic agents targeting cancer metastasis .
- Fluorescent Properties : Investigations into the fluorescent characteristics of Ageladine A analogs revealed pH-dependent UV/Vis absorption and fluorescence profiles, which could be utilized in live-cell imaging applications .
Properties
Molecular Formula |
C12H8Br2F3N5O2 |
---|---|
Molecular Weight |
471.03 g/mol |
IUPAC Name |
4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H7Br2N5.C2HF3O2/c11-4-3-6(15-9(4)12)7-8-5(1-2-14-7)16-10(13)17-8;3-2(4,5)1(6)7/h1-3,15H,(H3,13,16,17);(H,6,7) |
InChI Key |
QZHOXRKKSOSZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=N2)N)C3=CC(=C(N3)Br)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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